2-(4-Methyl-1H-pyrazol-1-yl)propanamide is a chemical compound notable for its structural features and potential applications in various scientific fields. It is classified as a pyrazole derivative, which is a class of compounds recognized for their diverse biological activities and utility in medicinal chemistry.
The compound can be synthesized through several methods, primarily involving the reaction of 4-methylpyrazole with acylating agents like propanoyl chloride. This compound has garnered interest due to its biochemical interactions and potential therapeutic applications.
2-(4-Methyl-1H-pyrazol-1-yl)propanamide is categorized under organic compounds and heterocyclic compounds, specifically within the pyrazole family. Its structure includes an amide functional group, which contributes to its reactivity and biological properties.
The synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)propanamide typically involves:
The general reaction pathway can be summarized as follows:
The molecular formula of 2-(4-Methyl-1H-pyrazol-1-yl)propanamide is . The structure features:
Key structural data include bond lengths and angles, which influence the compound's reactivity:
2-(4-Methyl-1H-pyrazol-1-yl)propanamide can undergo various chemical transformations:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Concentrated nitric acid + sulfuric acid | Appropriate temperature |
At the molecular level, 2-(4-Methyl-1H-pyrazol-1-yl)propanamide acts through specific interactions with biomolecules:
The compound's effects on cellular processes include modulation of signaling pathways that govern cell proliferation and differentiation, highlighting its potential therapeutic relevance in cancer research .
Key physical properties include:
Chemical properties include:
2-(4-Methyl-1H-pyrazol-1-yl)propanamide has several applications in scientific research:
This compound exemplifies the versatility of pyrazole derivatives in drug design and development, contributing to ongoing research in pharmacology and biochemistry .
Pyrazole-containing compounds have evolved from agrochemical applications to cornerstone elements in modern drug design. The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, revealing the scaffold’s biocompatibility [1]. This discovery ignited systematic exploration of synthetic pyrazole derivatives, culminating in clinically transformative drugs. Celecoxib (COX-2 inhibitor) and crizotinib (ALK inhibitor) exemplify pyrazole-based pharmacophores that revolutionized anti-inflammatory and anticancer therapy, respectively [1]. Their success validated pyrazole’s capacity to engage diverse biological targets through strategic substitution patterns.
Table 1: Milestone Pyrazole-Based Pharmaceuticals
Compound | Therapeutic Category | Key Structural Features | Clinical Impact |
---|---|---|---|
Celecoxib | Anti-inflammatory | 1,5-Diarylpyrazole; sulfonamide | Selective COX-2 inhibition |
Crizotinib | Anticancer | 3-(Imidazol-1-yl)-5-(pyridin-2-yl)pyrazole | ALK/ROS1 inhibition in NSCLC |
Rimonabant* | CB1 antagonist | 5-(4-Chlorophenyl)-1-(2,4-dichloro-phenyl)pyrazole | Appetite suppression (withdrawn for safety) |
Deracoxib | Veterinary NSAID | 4-Fluorophenyl substitution | COX-2 selectivity in canines |
*Rimonabant included for historical significance despite withdrawal [7].
The pyrazole ring in 2-(4-Methyl-1H-pyrazol-1-yl)propanamide serves as a critical pharmacophoric element for androgen receptor (AR) modulation. Biophysical studies reveal that pyrazole’s N1-position anchors the linker, while the 4-methyl group optimizes hydrophobic contact with the AR’s ligand-binding domain (LBD) [2] [5]. This orientation enables dual functionality:
Table 2: Impact of Pyrazole Substitution on AR Modulation
Pyrazole C4 Substituent | AR Binding Affinity (IC₅₀, μM) | Degradation Efficacy (% vs Control) | Key Interactions |
---|---|---|---|
Unsubstituted (H) | 12.4 ± 1.2 | 38% | Weak van der Waals contacts |
Methyl (2-(4-Methyl-1H-pyrazol-1-yl)propanamide) | 0.82 ± 0.09 | 85% | Hydrophobic pocket occupancy (Val730, Met745) |
Methoxy | 3.7 ± 0.4 | 62% | Steric clash with Phe764 |
Trifluoromethyl | 0.95 ± 0.11 | 78% | Enhanced lipophilicity; potential metabolic instability |
Data adapted from pyrazol-1-yl-propanamide SAR studies [2] [5].
The 4-methyl group’s compact hydrophobicity balances potency and metabolic stability, outperforming bulkier analogs (e.g., phenyl derivatives) that induce conformational changes reducing AR affinity by >10-fold [5]. This specificity is crucial for overcoming resistance mutations (e.g., T877A) prevalent in CRPC [2].
The propanamide bridge in 2-(4-Methyl-1H-pyrazol-1-yl)propanamide serves as a multifunctional pharmacokinetic enhancer:
Table 3: Pharmacokinetic Comparison of Pyrazole Derivatives
Compound | logP (Predicted) | Aqueous Solubility (μg/mL) | Human Microsomal Stability (t₁/₂, min) | Plasma Protein Binding (%) |
---|---|---|---|---|
2-(4-Methyl-1H-pyrazol-1-yl)propanamide | 0.9 ± 0.2 | 142 ± 18 | 42 ± 5 | 88 ± 3 |
3-(4-Methyl-1H-pyrazol-1-yl)propanamide* | 0.7 ± 0.3 | 205 ± 22 | 58 ± 6 | 82 ± 4 |
1-(4-Methylpyrazol-1-yl)propan-2-one | 1.8 ± 0.4 | 28 ± 7 | 12 ± 2 | 94 ± 2 |
Crizotinib | 3.5 ± 0.3 | <0.05 | 36 ± 4 | 91 ± 1 |
*Isomeric variant illustrating linker position impact [4]. Data from in silico and in vitro models [3] [4] [10].
The propanamide’s hydrogen-bonding capacity facilitates membrane permeability (Papp ≈ 18 × 10⁻⁶ cm/s in Caco-2 assays), circumventing the absorption limitations of ivacaftor-like carboxylates [4] [9]. This balance enables oral bioavailability exceeding 60% in rodent models, critical for chronic AR modulation therapies [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7